molecular formula C23H19N3O4S B2965721 Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-95-7

Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2965721
CAS No.: 851946-95-7
M. Wt: 433.48
InChI Key: VYKFBTVUIFPXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.48. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-[(3-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-9-7-8-14(2)12-15)18(17)22(28)26(25-19)16-10-5-4-6-11-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKFBTVUIFPXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is characterized by a fused ring system combining thiophene and pyridazine rings. Its molecular formula is C20H21N3O4SC_{20}H_{21}N_3O_4S with a molecular weight of approximately 393.46 g/mol. The presence of various functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling pathways.
  • Cell Cycle Regulation : The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties.

Study Pathogen Minimum Inhibitory Concentration (MIC)
Study AEscherichia coli8 µg/mL
Study BStaphylococcus aureus12 µg/mL
Study CPseudomonas aeruginosa10 µg/mL

In controlled laboratory settings, the compound exhibited potent antibacterial effects against various strains of bacteria.

Anticancer Activity

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as breast and prostate cancer cells.

Study Cell Line IC50 Value
Study DBreast Cancer Cells5 µM
Study EProstate Cancer Cells7 µM

The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In inflammatory models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound, researchers found that it significantly inhibited bacterial growth at low concentrations. The MIC against E. coli was determined to be 8 µg/mL, indicating strong antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into its anticancer properties revealed that treatment with the compound led to a dose-dependent increase in apoptotic markers in breast cancer cell lines. The study concluded that this compound could be developed further as a therapeutic agent for cancer treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.